2-Bromo-4-ethylnicotinonitrile
Description
2-Bromo-4-ethylnicotinonitrile (C₈H₇BrN₂) is a brominated pyridine derivative with a nitrile group and an ethyl substituent. Its molecular structure (SMILES: BrC1C(C#N)=C(C=CN=1)CC) features a bromine atom at position 2, an ethyl group at position 4, and a nitrile group at position 3 of the pyridine ring . Key analytical data includes:
- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.9 (q, 2H, CH₂), 7.35 (d, 1H, pyridine-H), 8.5 (d, 1H, pyridine-H) .
- Mass Spec (MS): m/z 210 (M⁺, ⁷⁹Br) and 212 (M⁺, ⁸¹Br) .
- Elemental Analysis: C 45.65%, H 3.66%, N 13.27% (matches calculated values for C₈H₇BrN₂) .
This compound is a versatile intermediate in pharmaceuticals and agrochemicals due to its electron-deficient pyridine core, which facilitates nucleophilic substitution reactions.
Properties
IUPAC Name |
2-bromo-4-ethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-6-3-4-11-8(9)7(6)5-10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJRYHCFPADNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylnicotinonitrile typically involves the bromination of 4-ethylnicotinonitrile. One common method is the reaction of 4-ethylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The continuous synthesis process involves the use of inexpensive starting materials and telescopes multiple reaction steps into a single continuous process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Coupling Reactions: Suzuki-Miyaura coupling reactions typically use palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products:
Substitution Reactions: Products include various substituted nicotinonitriles, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-4-ethylnicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Derivatives of nicotinonitrile, including this compound, have shown potential in the development of pharmaceuticals, particularly as intermediates in the synthesis of antiviral and anticancer agents.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylnicotinonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table highlights key structural differences between 2-bromo-4-ethylnicotinonitrile and related brominated pyridine derivatives:
Key Research Findings
Spectroscopic and Physical Properties
- NMR Trends: Ethyl groups in this compound produce distinct triplet (δ 1.35) and quartet (δ 2.9) signals, whereas aromatic protons in phenyl-substituted analogs (e.g., compound 30) show multiplet peaks (δ 7.4) .
- Elemental Composition : Higher carbon content in phenyl-substituted derivatives (e.g., 57.16% in compound 30 vs. 45.52% in compound 29) correlates with increased molecular weight and lipophilicity .
Biological Activity
2-Bromo-4-ethylnicotinonitrile (CHBrN, CAS Number: 65996-20-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 211.06 g/mol
- Melting Point : Not specified in available literature
- Boiling Point : Not specified in available literature
Biological Activity Overview
The biological activity of this compound can be categorized based on its effects on various biological targets and systems. The following sections summarize the findings from recent studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related brominated compounds showed that they inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. The effectiveness of these compounds was measured through their IC values, with some derivatives achieving low nanomolar concentrations, indicating strong inhibitory effects on tumor cell proliferation .
| Compound | IC (μM) | Biological Activity |
|---|---|---|
| 2k | 6.6 ± 0.8 | PD-1/PD-L1 Inhibition |
| 2g | 6.8 ± 1.1 | PD-1/PD-L1 Inhibition |
| Other Compounds | >40 | Low Activation Levels |
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of related compounds. A study examined the binding affinity of various derivatives to neurotransmitter receptors, revealing that certain substitutions enhance receptor activity significantly. While specific data for this compound is limited, the structural similarities suggest potential interactions with serotonin and dopamine receptors .
Toxicological Profile
The safety and toxicity profile of this compound has not been extensively studied; however, related compounds often exhibit moderate toxicity levels. For instance, acute toxicity tests on structurally similar brominated compounds indicated LD values exceeding 2000 mg/kg, suggesting a relatively high safety threshold .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer efficacy of brominated nicotinonitriles highlighted the mechanism by which these compounds induce apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, showing that treatment with brominated derivatives led to significant reductions in cell viability in multiple cancer cell lines.
Case Study 2: Neurotransmitter Receptor Interaction
In another study focusing on the interaction of similar compounds with neurotransmitter receptors, researchers found that certain modifications increased binding affinity to dopamine receptors significantly. This suggests that further exploration of the structure-activity relationship (SAR) for this compound could yield promising neuropharmacological agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
